Acetic acid, 2-(cyclobutylamino)-2-oxo-, ethyl ester
Overview
Description
Acetic acid, 2-(cyclobutylamino)-2-oxo-, ethyl ester is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(cyclobutylamino)-2-oxo-, ethyl ester typically involves the esterification of acetic acid derivatives with ethyl alcohol in the presence of a catalyst. One common method is the Fischer esterification, where acetic acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of this ester can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-(cyclobutylamino)-2-oxo-, ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent carboxylic acid and alcohol under acidic or basic conditions.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted by nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with water and a strong acid like hydrochloric acid. Basic hydrolysis, or saponification, uses a strong base like sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products
Hydrolysis: Produces acetic acid and ethanol.
Reduction: Produces the corresponding alcohol.
Substitution: Produces various substituted products depending on the nucleophile used.
Scientific Research Applications
Acetic acid, 2-(cyclobutylamino)-2-oxo-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fragrances, flavoring agents, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of acetic acid, 2-(cyclobutylamino)-2-oxo-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active acetic acid derivative, which can then interact with biological pathways. The cyclobutylamino group may also play a role in modulating the compound’s activity by affecting its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.
Isopropyl benzoate: An ester used in the production of fragrances and as a solvent.
Uniqueness
Acetic acid, 2-(cyclobutylamino)-2-oxo-, ethyl ester is unique due to the presence of the cyclobutylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, differentiating it from simpler esters like ethyl acetate and methyl butyrate.
Properties
IUPAC Name |
ethyl 2-(cyclobutylamino)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-12-8(11)7(10)9-6-4-3-5-6/h6H,2-5H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBMNLSRPLCFNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1CCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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